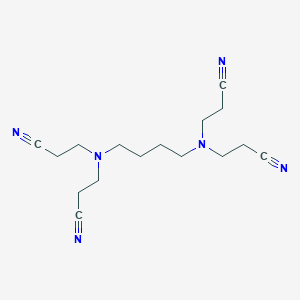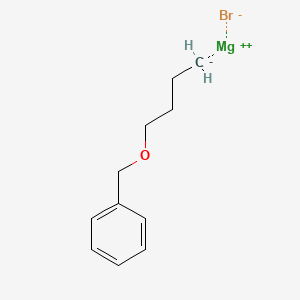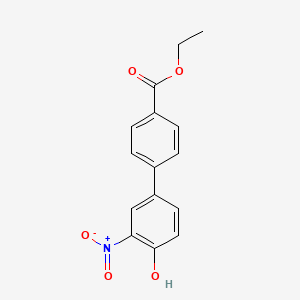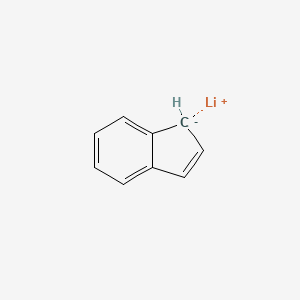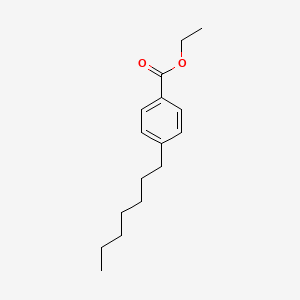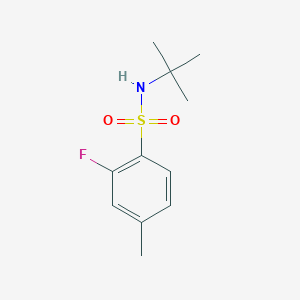![molecular formula C11H13F5Si B6317042 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% CAS No. 149194-32-1](/img/structure/B6317042.png)
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% (DFTMSMB) is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 104.3 °C and a melting point of -29.9 °C. DFTMSMB is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocycles, the preparation of aryl fluorides, and the protection of alcohols. Additionally, it is a useful intermediate for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene involves the introduction of a difluoromethyl group and a trimethylsilyl group onto a benzene ring, followed by the introduction of a trifluoromethyl group at the para position of the benzene ring.
Starting Materials
Benzene, Difluoromethyltrimethylsilane, Trifluoromethyl iodide, Sodium hydride, Tetrahydrofuran, Chloroform, Methanol, Sodium bicarbonate, Sodium chloride
Reaction
1. Treatment of benzene with difluoromethyltrimethylsilane in the presence of sodium hydride and tetrahydrofuran at room temperature to yield 1-difluoromethyl-2-trimethylsilylbenzene., 2. Reaction of 1-difluoromethyl-2-trimethylsilylbenzene with trifluoromethyl iodide in the presence of sodium hydride and tetrahydrofuran at room temperature to yield 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene., 3. Purification of the product by column chromatography using chloroform as the eluent., 4. Recrystallization of the purified product from methanol., 5. Neutralization of the mother liquor with sodium bicarbonate and disposal of the waste in accordance with local regulations., 6. Washing of the product with water and drying over sodium chloride.
Scientific Research Applications
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% has been used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, the preparation of aryl fluorides, and the protection of alcohols. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it has been used in the synthesis of other organosilicon compounds, such as silanes and siloxanes.
Mechanism Of Action
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is an organosilicon compound that can be used as a reagent in organic synthesis. The reaction of 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% with other compounds occurs through a nucleophilic substitution mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon atom of the 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% molecule, displacing the leaving group and forming a new covalent bond.
Biochemical And Physiological Effects
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is an organosilicon compound that is not known to be toxic to humans or animals. However, it is important to note that 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is a highly reactive compound and should be handled with care. Inhalation of 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% vapors may cause irritation to the eyes, nose, and throat, and prolonged exposure may lead to respiratory problems.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% in laboratory experiments include its low cost, high purity, and high reactivity. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to using 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% in laboratory experiments, such as its low boiling point, which requires the use of a pressure vessel to prevent vaporization. Additionally, it is a highly reactive compound and must be handled with care to avoid potential accidents.
Future Directions
The potential future directions for 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% include its use in the synthesis of other organosilicon compounds, such as silanes and siloxanes. Additionally, it could be used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used to synthesize heterocyclic compounds and aryl fluorides. Finally, it could be used as a reagent for the protection of alcohols.
properties
IUPAC Name |
[difluoro-[4-(trifluoromethyl)phenyl]methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJPHFEGYKIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

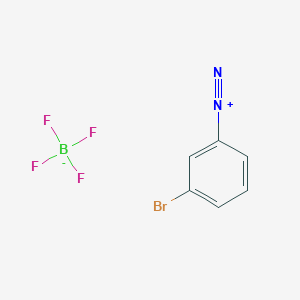
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)

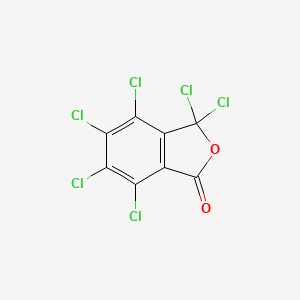
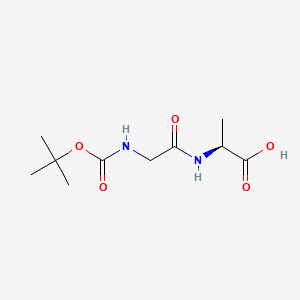
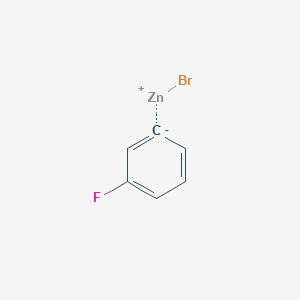
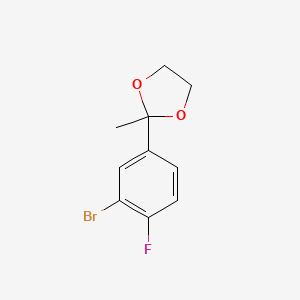
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)
